molecular formula C14H26N2O3 B2677346 methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate CAS No. 1573547-31-5

methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate

Cat. No.: B2677346
CAS No.: 1573547-31-5
M. Wt: 270.373
InChI Key: NMVXIQSBVQROGO-UHFFFAOYSA-N
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Description

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate is an organic compound with a complex structure that includes a cyclohexyl ring, an isopropylureido group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclohexylmethylamine with isopropyl isocyanate to form the intermediate 1-((3-isopropylureido)methyl)cyclohexylamine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its urea moiety.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring provides hydrophobic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-((3-methylureido)methyl)cyclohexyl)acetate
  • Methyl 2-(1-((3-ethylureido)methyl)cyclohexyl)acetate
  • Methyl 2-(1-((3-propylureido)methyl)cyclohexyl)acetate

Uniqueness

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and binding interactions compared to similar compounds with different alkyl groups.

Biological Activity

Methyl 2-(1-((3-isopropylureido)methyl)cyclohexyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexyl group and an isopropylureido moiety. Its chemical formula is C14H25N1O2C_{14}H_{25}N_{1}O_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for various interactions within biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Diacylglycerol Acyltransferase (DGAT) : The compound has been identified as a potent inhibitor of DGAT1, an enzyme crucial for triglyceride synthesis. This inhibition can lead to reduced lipid accumulation in cells, making it a potential candidate for treating obesity and related metabolic disorders .
  • Feeding Suppression : The compound has shown promise as a feeding suppressant, which could be beneficial in managing weight gain and obesity .

1. Anti-Obesity Effects

Studies have demonstrated that this compound can significantly reduce body weight in animal models. This effect is attributed to its ability to inhibit lipid synthesis and promote fat oxidation.

2. Metabolic Regulation

The compound's role in regulating glucose metabolism has been highlighted in various studies. It appears to improve insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for type 2 diabetes .

Case Studies and Trials

Several studies have explored the effects of this compound in vivo:

  • Animal Studies : In rodent models, administration of this compound resulted in significant weight loss and improved metabolic profiles compared to control groups .
  • Cell Culture Experiments : In vitro studies have shown that the compound effectively reduces lipid droplet formation in adipocytes (fat cells), further supporting its role as a DGAT inhibitor .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
DGAT InhibitionReduces triglyceride synthesis
Feeding SuppressionDecreases food intake
Weight LossSignificant reduction in body weight
Improved Insulin SensitivityEnhances glucose metabolism

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. It exhibits low toxicity levels and minimal side effects, making it a promising candidate for further clinical development .

Properties

IUPAC Name

methyl 2-[1-[(propan-2-ylcarbamoylamino)methyl]cyclohexyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-11(2)16-13(18)15-10-14(9-12(17)19-3)7-5-4-6-8-14/h11H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVXIQSBVQROGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1(CCCCC1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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